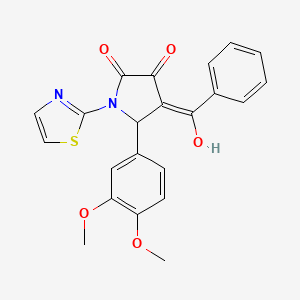

4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Beschreibung

This compound is a pyrrolone derivative featuring a benzoyl group at position 4, a 3,4-dimethoxyphenyl substituent at position 5, a hydroxyl group at position 3, and a thiazol-2-yl moiety at position 1. Its structure combines electron-rich aromatic systems (dimethoxyphenyl, benzoyl) with a heterocyclic thiazole ring, which may confer unique electronic and steric properties. Such structural motifs are often associated with biological activity, particularly in enzyme inhibition or receptor modulation . The 3,4-dimethoxyphenyl group is notable for its electron-donating methoxy substituents, which enhance solubility and influence electronic interactions in binding environments .

Eigenschaften

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-28-15-9-8-14(12-16(15)29-2)18-17(19(25)13-6-4-3-5-7-13)20(26)21(27)24(18)22-23-10-11-30-22/h3-12,18,25H,1-2H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMCAVNGTJBYPH-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrrolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

Functional Group Introduction: The benzoyl, dimethoxyphenyl, and thiazolyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to modify the benzoyl or thiazolyl groups.

Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while substitution reactions could introduce new functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound could be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

Therapeutic Agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Polymer Science: Potential incorporation into polymeric materials for enhanced properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Matriptase Inhibition

highlights structurally related pyrrolone derivatives evaluated for matriptase inhibition. Key compounds and their IC50 values are compared below:

| Compound Name | Substituents (Position 1/4/5) | IC50 (μM) |

|---|---|---|

| 4-Benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one (Target Compound) | Thiazol-2-yl / benzoyl / 3,4-dimethoxyphenyl | Data not reported |

| F3226-1198 | 4,5-Dimethylthiazol-2-yl / thiophene-2-carbonyl / thiophen-2-yl | 2.6 |

| F3226-1197 | 4,5-Dimethylthiazol-2-yl / thiophene-2-carbonyl / phenyl | 7.0 |

| A2844/119997 | Thiazol-2-yl / thiophene-2-carbonyl / thiophen-2-yl | 9.8 |

| STOCK3S-92907 | 4,5-Dimethylthiazol-2-yl / benzoyl / thiophen-2-yl | 21.8 |

Key Findings :

- Thiazole Substituents : Methylation at positions 4 and 5 of the thiazole ring (e.g., F3226-1198) significantly enhances inhibitory potency (IC50 = 2.6 μM) compared to unmethylated analogues (A2844/119997, IC50 = 9.8 μM). This suggests steric or electronic optimization at the thiazole ring improves target binding .

- Aryl Groups at Position 5 : Thiophen-2-yl (F3226-1198) confers higher activity than phenyl (F3226-1197), indicating heteroaromatic systems may engage in stronger π-π stacking or hydrogen bonding. The target compound’s 3,4-dimethoxyphenyl group (electron-rich, bulky) may reduce potency relative to thiophene but improve solubility .

- Position 4 Carbonyl : Benzoyl (target compound, STOCK3S-92907) vs. thiophene-2-carbonyl (F3226-1198) shows mixed effects. Benzoyl may introduce steric hindrance but enhance hydrophobic interactions .

Electronic and Physicochemical Properties

- This is critical for interactions with polar residues in enzyme active sites .

- Hydroxyl Group at Position 3 : The hydroxyl moiety enables hydrogen bonding and metal chelation, a feature shared with analogues like 4-(4-butoxybenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one (). This group is essential for maintaining planar conformation and binding stability .

Comparison with Sulfonated Analogues

describes sulfonated lignin model compounds (e.g., SVBG) with 3,4-dimethoxyphenyl groups. Sulfonation enhances hydrophilicity and reactivity, suggesting that similar modifications to the target compound could modulate solubility or metabolic stability .

Antimicrobial Activity of Heterocyclic Analogues

Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () demonstrate the importance of halogenated aryl groups for antimicrobial activity. The target compound’s lack of halogens may limit such activity but reduce toxicity risks .

Biologische Aktivität

The compound 4-benzoyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on various studies.

Chemical Structure and Properties

The compound's structure includes a pyrrolone core fused with a thiazole ring and substituted aromatic groups, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 366.42 g/mol.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 10.0 |

In these studies, the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. It has been observed to activate caspase pathways, leading to programmed cell death. Additionally, the presence of the methoxy groups in the aromatic rings enhances its lipophilicity, facilitating better cellular uptake and bioavailability.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It has been tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A notable case study involved the synthesis and biological evaluation of various derivatives of this compound, focusing on structural modifications to enhance potency and selectivity against specific cancer types. The study concluded that modifications at the thiazole position significantly influenced the anticancer activity, with certain derivatives showing improved efficacy compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.